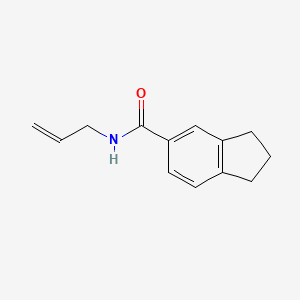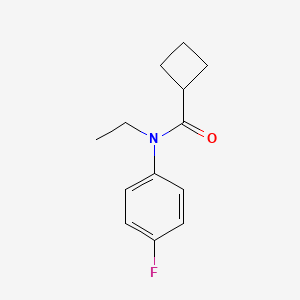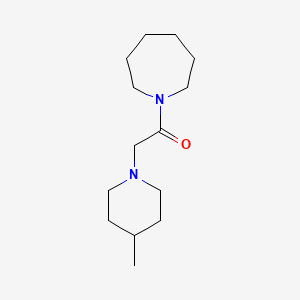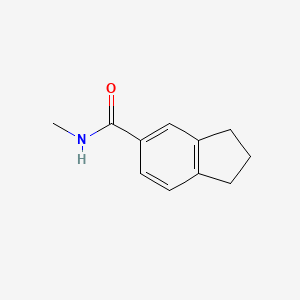
N-methyl-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2,3-dihydro-1H-indene-5-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and morphine. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the drug's analgesic effects. In recent years, AH-7921 has gained attention due to its potential for abuse and overdose.
Wirkmechanismus
N-methyl-2,3-dihydro-1H-indene-5-carboxamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a cascade of events that lead to the inhibition of pain signals. N-methyl-2,3-dihydro-1H-indene-5-carboxamide also activates the reward center in the brain, leading to feelings of euphoria and pleasure. However, this activation can also lead to addiction and overdose.
Biochemical and Physiological Effects
N-methyl-2,3-dihydro-1H-indene-5-carboxamide has been found to have similar effects to other opioids, including pain relief, sedation, and respiratory depression. It can also cause nausea, vomiting, and constipation. Long-term use of N-methyl-2,3-dihydro-1H-indene-5-carboxamide can lead to tolerance and dependence, increasing the risk of addiction and overdose.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2,3-dihydro-1H-indene-5-carboxamide has been used in laboratory experiments to study the mu-opioid receptor and its role in pain management. Its high affinity for the receptor makes it a useful tool for studying opioid receptors and their interactions with other compounds. However, due to its potential for abuse and overdose, N-methyl-2,3-dihydro-1H-indene-5-carboxamide is not commonly used in clinical trials.
Zukünftige Richtungen
There are several future directions for research on N-methyl-2,3-dihydro-1H-indene-5-carboxamide. One area of interest is the development of safer and more effective opioid analgesics. Researchers are also studying the potential for N-methyl-2,3-dihydro-1H-indene-5-carboxamide to be used as a treatment for opioid addiction. Additionally, studies are being conducted to better understand the mechanisms of addiction and overdose associated with N-methyl-2,3-dihydro-1H-indene-5-carboxamide and other opioids.
Synthesemethoden
N-methyl-2,3-dihydro-1H-indene-5-carboxamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of hazardous chemicals and requires specialized equipment and expertise. Due to the potential for abuse and overdose, the production and sale of N-methyl-2,3-dihydro-1H-indene-5-carboxamide are illegal in many countries.
Wissenschaftliche Forschungsanwendungen
N-methyl-2,3-dihydro-1H-indene-5-carboxamide has been used in scientific research to study the mu-opioid receptor and its role in pain management. Studies have shown that N-methyl-2,3-dihydro-1H-indene-5-carboxamide has a high affinity for the mu-opioid receptor and can effectively reduce pain in animal models. However, due to its potential for abuse and overdose, N-methyl-2,3-dihydro-1H-indene-5-carboxamide is not commonly used in clinical trials.
Eigenschaften
IUPAC Name |
N-methyl-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-11(13)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAZLNQNXAFLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

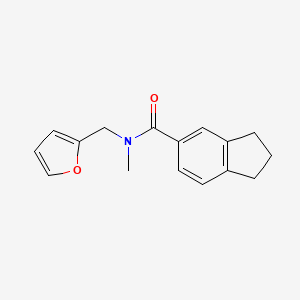
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)

![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)

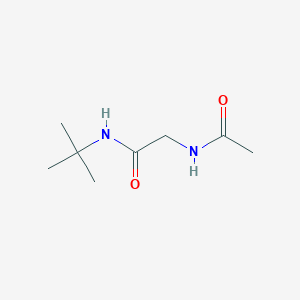

![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
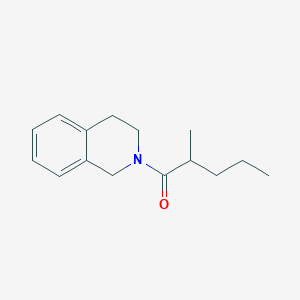
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
